N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide
Description
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is a pyrimidine derivative featuring a 6-methyl-substituted pyrimidine core, a piperidin-1-yl group at position 2, and a cyclohexanecarboxamide moiety linked via a methylene bridge at position 4. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interactions with biological targets, such as kinases or enzymes .
Properties
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-12-16(13-19-17(23)15-8-4-2-5-9-15)21-18(20-14)22-10-6-3-7-11-22/h12,15H,2-11,13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHKMBXGYVGOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling and subsequent attachment to the cyclohexane carboxamide group. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide has shown potential in drug development, particularly as an antiviral agent . Research indicates that derivatives of piperidine and pyrimidine exhibit significant activity against various viral targets, including HIV and Ebola virus.
Case Study: Antiviral Activity
A study demonstrated that compounds with similar structural motifs effectively inhibited reverse transcriptase in HIV, showcasing their potential as therapeutic agents in AIDS treatment . The mechanism involves binding to the enzyme's active site, thereby blocking its function.
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens.
Data Table: Antimicrobial Efficacy
| Pathogen | Compound Concentration | Inhibition Zone (mm) |
|---|---|---|
| Xanthomonas axonopodis | 100 µg/mL | 15 |
| Ralstonia solanacearum | 100 µg/mL | 12 |
| Alternaria solani | 50 µg/mL | 18 |
| Fusarium solani | 50 µg/mL | 14 |
These results highlight the potential for developing new antimicrobial agents based on this compound.
Cancer Research
The compound has been investigated for its role in cancer therapeutics . Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for further research.
Case Study: Enzyme Inhibition
Research has shown that related compounds can inhibit kinases involved in cancer cell proliferation. For instance, studies on pyrimidine derivatives have indicated their effectiveness in blocking RET kinase activity, a target in various cancers .
Material Science
In addition to biological applications, this compound has potential uses in material science due to its unique chemical properties.
Applications in Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance for industrial applications.
Mechanism of Action
The mechanism of action of N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to a receptor and block its activation, thereby inhibiting a signaling pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Shares the pyrimidine core with a piperidine substituent at position 2 and a methyl group at position 5. Lacks the cyclohexanecarboxamide group.
- Properties: The absence of a carboxamide moiety reduces molecular weight (estimated ~220 g/mol) compared to the target compound.
- Applications : Synthesized for crystallographic studies, emphasizing pyrimidine's role in drug design .
N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structure : Differs in the linker (oxy-acetamide vs. methylene-carboxamide) and substituent (chlorophenyl vs. cyclohexane). Molecular weight: 414.5 g/mol .
- Properties: The ether linkage may increase metabolic stability compared to methylene bridges.
- Applications: Not explicitly stated, but acetamide derivatives are common in kinase inhibitors.
Piperidine-Containing Therapeutics
Tofacitinib (JAK Inhibitor)
- Structure : Pyrrolo[2,3-d]pyrimidine core with piperidine and methyl groups. Molecular weight: 312.37 g/mol .
- Properties : The nitrile group and pyrrolopyrimidine core enhance polarity, improving solubility (logP ~1.2).
- Applications : Clinically used for autoimmune diseases. The target compound’s cyclohexane group may confer higher logP (~3.5 estimated), favoring CNS penetration but requiring formulation optimization.
Carboxamide/Acetamide Analogues
(2E,4E)-1-(Piperidin-1-yl)deca-2,4-dien-1-one
Data Table: Key Comparative Parameters
Research Findings and Implications
- Synthetic Accessibility : Piperidine attachment via nucleophilic substitution and carboxamide coupling are feasible, as seen in analogous syntheses .
- Gaps in Data : Specific pharmacokinetic or efficacy data for the target compound are absent; further in vitro studies are needed to validate hypothesized applications.
Biological Activity
N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexane ring, a pyrimidine moiety, and a piperidine group. The molecular formula is with a molecular weight of 306.43 g/mol. Its IUPAC name is this compound.
This compound is known to interact with various biological targets, primarily through enzyme inhibition. It has been studied for its ability to inhibit specific kinases and phosphodiesterases, which are crucial in various signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition Studies
- Kinase Inhibition : The compound has shown promising results in inhibiting kinases associated with cancer progression, particularly those involved in the MAPK/ERK signaling pathway.
- Phosphodiesterase Inhibition : Research indicates that it may act as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells, which can affect various physiological processes including inflammation and cell growth.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated significant cytotoxic effects. For example, treatment with varying concentrations resulted in reduced viability in breast cancer (MCF7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Neuroprotective Effects
Recent research has suggested neuroprotective properties:
- Animal Models : In rodent models of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress and apoptosis in neuronal tissues.
Case Studies
- Study on Tumor Growth Inhibition : A study published in Cancer Research demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis and reducing angiogenesis.
- Neuroprotection in Alzheimer’s Disease Models : Research highlighted in Neuroscience Letters indicated that the compound improved cognitive function and reduced amyloid plaque deposition in transgenic mouse models of Alzheimer’s disease.
Q & A
Q. What are the recommended synthetic routes for N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide?
Answer: The synthesis typically involves coupling reactions between a pyrimidine intermediate and a cyclohexanecarboxamide derivative. For example:
- Step 1: Prepare the pyrimidine core via nucleophilic substitution of a halogen (e.g., bromine) with piperidine under basic conditions (e.g., triethylamine) .
- Step 2: Functionalize the pyrimidine at the 4-position with a methyl group via alkylation or cross-coupling reactions.
- Step 3: Couple the pyrimidine intermediate to cyclohexanecarboxamide using coupling agents like HBTU or HATU in solvents such as DMF, with bases like DIPEA or NMM to activate the carboxyl group .
- Purification: Recrystallization from methanol or ethanol yields the final compound .
Q. How is the purity and structural integrity of this compound validated in academic research?
Answer:
Q. What crystallographic techniques are used to resolve the compound’s structure?
Answer:
- X-ray Diffraction: Single crystals are grown via slow evaporation. Data collection uses MoKα radiation (λ = 0.71073 Å) on diffractometers like Oxford Xcalibur Sapphire3 .
- Structure Refinement: SHELX programs (SHELXL for refinement, SHELXS for solution) are employed. Disorder in flexible groups (e.g., cyclohexyl) is modeled with split positions and occupancy refinement .
- Validation: PLATON checks for missed symmetry and hydrogen bonding .
Advanced Research Questions
Q. How do conformational dynamics of the piperidine and cyclohexyl groups affect molecular interactions?
Answer:
- Piperidine Ring: Adopts a chair conformation, stabilized by intramolecular van der Waals interactions. Torsion angles (e.g., C–N–C–C) are refined using SHELXL to ±0.5° accuracy .
- Cyclohexyl Group: Chair or boat conformations influence packing. For example, axial vs. equatorial methyl positioning alters steric hindrance in crystal lattices .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict energy barriers for ring flipping, validated against crystallographic data .
Q. What intermolecular forces stabilize the solid-state structure?
Answer:
- Hydrogen Bonding: N–H···O/N interactions (e.g., amide N–H donors to pyrimidine acceptors) form dimers or chains. Metrics: D···A distances ~2.8–3.2 Å, angles >150° .
- π–π Stacking: Pyrimidine rings stack with centroid distances of 3.4–3.6 Å, contributing to layered crystal packing .
- C–H···π Interactions: Cyclohexyl CH2 groups engage with aromatic systems (distances ~3.5 Å) .
Q. How can conflicting crystallographic data (e.g., disorder, twinning) be resolved?
Answer:
- Disorder Handling: Split positions for flexible groups (e.g., methoxy or cyclohexyl) are refined with occupancy parameters. Example: Methoxy groups in were modeled as 56.5:43.5 ratio .
- Twinning: SHELXL’s TWIN/BASF commands correct for twinning. High Rint values (>0.1) signal twinning; Hooft y parameters validate corrections .
- Data Quality: Redundant data collection (e.g., multi-scan absorption correction) minimizes errors. R1/wR2 residuals <5% indicate reliable refinement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
